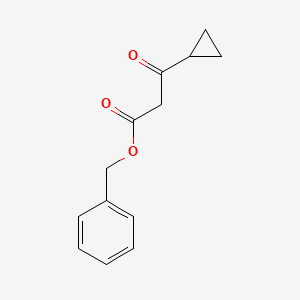

Benzyl 3-cyclopropyl-3-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-cyclopropyl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12(11-6-7-11)8-13(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKIMZALHRHIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Benzyl 3-cyclopropyl-3-oxopropanoate

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 3-cyclopropyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

This compound (CAS No. 212200-57-2) is a bifunctional organic molecule that has garnered interest within the drug discovery and chemical synthesis communities.[1] Its structure, incorporating a reactive β-ketoester system and a strained cyclopropyl ring, presents a versatile scaffold for creating more complex molecular architectures. Notably, it is classified among "Protein Degrader Building Blocks," indicating its potential utility in the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs).[1] This guide provides a comprehensive analysis of its core physicochemical properties, offering both reported data and field-proven methodologies for its characterization. The insights herein are designed to empower researchers to effectively utilize this compound in their synthetic and drug development endeavors.

Core Chemical and Physical Identity

A molecule's fundamental properties dictate its behavior in both chemical reactions and biological systems. Understanding these identifiers is the first step in any research application.

Molecular Structure and Identifiers

The structure combines a benzyl ester with a cyclopropyl ketone, linked by a methylene group. This arrangement is key to its reactivity.

Caption: Chemical Structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the known and predicted properties of the compound. Due to its specialized nature, some physical constants like boiling and melting points are not widely reported in public literature and should be determined experimentally.

| Property | Value | Source / Comment |

| CAS Number | 212200-57-2 | [1][2][3] |

| Molecular Formula | C₁₃H₁₄O₃ | [1][3] |

| Molecular Weight | 218.25 g/mol | [2][3] |

| Appearance | Red liquid | [3] |

| Purity | Typically ≥97% | [1][4] |

| Storage | Room temperature, under an inert atmosphere. Some suppliers recommend 0-8°C. | [1][2][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] (Inferred from ethyl analog) |

| Density | ~1.06 g/mL at 25°C | Predicted based on ethyl analog |

| Refractive Index | ~1.45 at 20°C | Predicted based on ethyl analog |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a compound. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons (δ ~7.3-7.4 ppm): A multiplet corresponding to the five protons of the benzyl group's phenyl ring.[6]

-

Benzyl Methylene Protons (δ ~5.2 ppm): A singlet integrating to two protons (Ar-CH₂ -O).[6]

-

Methylene Protons (α to carbonyls, δ ~3.5 ppm): A singlet integrating to two protons (O=C-CH₂ -C=O). This is a key feature of the β-dicarbonyl system.

-

Cyclopropyl Methine Proton (δ ~2.0-2.2 ppm): A multiplet corresponding to the single proton on the cyclopropyl ring attached to the carbonyl (C=O-CH -).

-

Cyclopropyl Methylene Protons (δ ~0.9-1.2 ppm): Two separate multiplets corresponding to the four remaining protons on the cyclopropyl ring.[7]

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will complement the proton data.

-

Carbonyl Carbons (δ ~205 ppm and ~167 ppm): Two distinct signals for the ketone and ester carbonyls, respectively.

-

Aromatic Carbons (δ ~128-136 ppm): Signals for the carbons of the phenyl ring.

-

Benzyl Methylene Carbon (δ ~67 ppm): The carbon of the -CH₂- group attached to the ester oxygen.

-

Methylene Carbon (α to carbonyls, δ ~45-50 ppm): The central CH₂ carbon.

-

Cyclopropyl Carbons (δ ~10-20 ppm): Signals for the methine and methylene carbons of the cyclopropyl ring.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For electrospray ionization (ESI-MS), the expected molecular ion would be [M+H]⁺ at m/z 219.09 or [M+Na]⁺ at m/z 241.07.

Experimental Protocols for Property Determination

For drug development, precise experimental determination of physicochemical properties is non-negotiable. The following protocols outline standard, self-validating methodologies.

Workflow for Solubility Assessment

Aqueous solubility is a critical parameter for assessing bioavailability. A standard kinetic solubility assay using nephelometry or turbidimetry provides rapid and reliable data.

Caption: Workflow for Kinetic Solubility Determination.

Causality and Trustworthiness: This protocol uses a high-throughput plate-based method common in drug discovery. The initial reading (t=0) serves as a baseline for each well, correcting for any initial light scattering. The final reading (t=2h) measures the increase in turbidity due to precipitation, providing a self-validating system where each well has its own control.

Determination of Lipophilicity (LogP)

Lipophilicity, often expressed as LogP (the partition coefficient between octanol and water), is crucial for predicting membrane permeability. A shake-flask method is the gold standard.

Step-by-Step Protocol:

-

Preparation: Prepare a standard solution of the compound in a known concentration in either water-saturated n-octanol or octanol-saturated water.

-

Partitioning: Add an equal volume of the other phase (e.g., if dissolved in octanol, add octanol-saturated water).

-

Equilibration: Vigorously shake the mixture for 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning.

-

Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Expertise Insight: The choice of the initial solvent and the use of pre-saturated phases are critical to prevent volume changes that would skew the final concentration measurements, ensuring the trustworthiness of the result.

Reactivity, Stability, and Synthetic Utility

Chemical Reactivity

The molecule's reactivity is dominated by the β-ketoester moiety.

-

Enolate Formation: The methylene protons located between the two carbonyl groups are acidic (pKa ~11-13 in DMSO, estimated) and can be readily deprotonated by a suitable base to form a stabilized enolate. This nucleophilic enolate is a cornerstone of its synthetic utility, allowing for alkylation and acylation reactions at the central carbon.

-

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it will exist as an equilibrium mixture of keto and enol tautomers. The exact ratio is solvent-dependent.

-

Hydrolysis: The benzyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

The cyclopropyl group is generally stable but can participate in ring-opening reactions under certain catalytic (e.g., with specific transition metals) or radical conditions.[8]

Stability and Storage

The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.[2] While stable at room temperature, refrigeration (0-8°C) is recommended for long-term storage to minimize potential slow degradation.[3]

Role in Drug Development

As a building block, this compound is valuable for several reasons:

-

Scaffold for Heterocycles: The β-ketoester is a classic precursor for synthesizing a wide variety of heterocyclic rings (e.g., pyrimidines, pyrazoles) through condensation reactions with dinucleophiles like ureas or hydrazines.

-

Rigid Structural Element: The cyclopropyl group introduces conformational rigidity, which can be advantageous in drug design for optimizing binding to a biological target.[9]

-

Linker Chemistry: The enolate can be used to attach this fragment to other molecules, making it a useful component in the modular synthesis of complex molecules like PROTACs.

Conclusion

This compound is a chemical tool of significant potential for medicinal chemists and synthetic researchers. Its value lies in the predictable reactivity of its β-ketoester functionality, combined with the unique structural and conformational properties imparted by the cyclopropyl and benzyl groups. By understanding its fundamental physicochemical properties and employing robust analytical and experimental methodologies as described in this guide, scientists can confidently and effectively integrate this versatile building block into their research and development pipelines, accelerating the discovery of new chemical entities.

References

- 1. calpaclab.com [calpaclab.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. BENZYL 3-OXO-3-CYCLOPROPYLPROPIONATE | 212200-57-2 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Ethyl 3-cyclopropyl-3-oxopropanoate | CAS:24922-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. nbinno.com [nbinno.com]

- 9. (S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester () for sale [vulcanchem.com]

Benzyl 3-cyclopropyl-3-oxopropanoate: A Keystone Building Block for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties

Benzyl 3-cyclopropyl-3-oxopropanoate is a bifunctional organic molecule featuring a β-ketoester moiety and a cyclopropyl group. This unique combination of a reactive ketone, a versatile ester, and a conformationally rigid cyclopropyl ring makes it a valuable intermediate in complex organic synthesis.

The primary identifiers and key properties of this compound are summarized below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 212200-57-2 | [1][2] |

| Molecular Formula | C₁₃H₁₄O₃ | [1] |

| Molecular Weight | 218.25 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Common Synonyms | Benzyl 3-oxo-3-cyclopropylpropionate | [2] |

| Canonical SMILES | C1CC1C(=O)CC(=O)OCC2=CC=CC=C2 | [3] |

| Appearance | Typically supplied as a liquid | [4] |

| Purity | Commercially available at ≥97% | [1] |

Strategic Importance in Medicinal Chemistry

The structural features of this compound are particularly relevant to modern drug design. The cyclopropyl group is a well-established "bioisostere" and a valuable architectural element in medicinal chemistry. Its incorporation into drug candidates can confer several advantageous properties:

-

Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.

-

Conformational Rigidity: The rigid three-membered ring can lock a molecule into a specific, bioactive conformation, potentially increasing its binding affinity and potency for a biological target.

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune a molecule's lipophilicity and polarity, which influences its solubility, permeability, and pharmacokinetic profile.

The β-ketoester functionality provides a reactive handle for a wide array of chemical transformations, including alkylations, acylations, and condensations, allowing for the facile construction of more complex molecular scaffolds.[5]

Application Spotlight: A Building Block for Protein Degraders

A key application for this compound is its use as a specialized building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate disease-causing proteins.

The general workflow for PROTAC action is illustrated below.

Caption: Workflow of PROTAC-induced targeted protein degradation.

This compound can be elaborated into either the target-binding ligand or the linker component of a PROTAC, leveraging the reactivity of its keto-ester system to build out the required chemical architecture.

Synthesis and Handling

Representative Synthesis: Transesterification

While multiple synthetic routes are possible, a common and efficient method to produce this compound is through the catalyzed transesterification of its corresponding ethyl ester, Ethyl 3-cyclopropyl-3-oxopropanoate (CAS 24922-02-9), which is commercially available.[6] Silica-supported boric acid is an effective, recyclable catalyst for this type of transformation.[7]

Caption: General workflow for synthesis via transesterification.

Experimental Protocol (Representative):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq.), Benzyl Alcohol (1.1-1.2 eq.), and silica-supported boric acid (catalytic amount, e.g., 50 mg per mmol of ester).

-

Heating: Heat the solvent-free mixture with stirring to approximately 100 °C.[7]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ethyl ester is consumed.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the final this compound.

Analytical Characterization (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.30-7.45 (m, 5H, Ar-H)

-

δ 5.20 (s, 2H, -O-CH₂-Ph)

-

δ 3.60 (s, 2H, -CO-CH₂-CO-)

-

δ 1.80-1.90 (m, 1H, Cyclopropyl-CH)

-

δ 1.00-1.20 (m, 2H, Cyclopropyl-CH₂)

-

δ 0.80-0.95 (m, 2H, Cyclopropyl-CH₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~205 (C=O, ketone)

-

δ ~167 (C=O, ester)

-

δ ~135 (Ar-C, quat.)

-

δ ~128-129 (Ar-CH)

-

δ ~67 (-O-CH₂-)

-

δ ~49 (-CO-CH₂-CO-)

-

δ ~20 (Cyclopropyl-CH)

-

δ ~11 (Cyclopropyl-CH₂)

-

Storage and Handling

Safe and effective use of this compound requires adherence to standard laboratory safety protocols.

| Aspect | Recommendation | Source(s) |

| Storage | Store in a tightly-closed container in a cool, dry, well-ventilated area. Room temperature storage is generally acceptable. | [1][4] |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling. | [4] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection (safety goggles/face shield). | [4] |

GHS Hazard Information:

-

Signal Word: Warning[3]

-

Hazard Statements:

In case of accidental exposure, follow standard first aid measures and seek medical advice. For spills, absorb with an inert material and place into a suitable disposal container.[4]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its unique structural combination provides a direct route to incorporating the valuable cyclopropyl moiety into complex molecules. Its demonstrated utility as a building block for protein degraders places it at the forefront of innovative therapeutic design. As the field of targeted protein degradation continues to expand, the strategic value and application of this versatile compound are set to grow in significance.

References

- 1. calpaclab.com [calpaclab.com]

- 2. BENZYL 3-OXO-3-CYCLOPROPYLPROPIONATE | 212200-57-2 [chemicalbook.com]

- 3. escales | Virtual tour generated by Panotour [ub.edu]

- 4. aksci.com [aksci.com]

- 5. nbinno.com [nbinno.com]

- 6. Ethyl 3-cyclopropyl-3-oxopropanoate | C8H12O3 | CID 262979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Benzyl 3-cyclopropyl-3-oxopropanoate: A Predictive Guide for Researchers

Executive Summary

Benzyl 3-cyclopropyl-3-oxopropanoate is a β-keto ester of interest in synthetic organic chemistry, potentially serving as a versatile building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. Despite a comprehensive search of the public domain, including scientific literature and chemical databases, experimental spectroscopic data (NMR, IR, MS) for this compound remains elusive.

This technical guide addresses this information gap by providing a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The predictions herein are grounded in fundamental spectroscopic principles and are informed by the known spectral data of analogous compounds, such as other β-keto esters, benzyl esters, and cyclopropyl ketones. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a robust framework for the anticipated spectroscopic features of this compound.

Introduction to this compound

This compound, with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol , belongs to the class of β-keto esters.[1][2] This class of compounds is characterized by the presence of a ketone functional group at the β-position relative to an ester group. This arrangement leads to interesting chemical properties, including the potential for keto-enol tautomerism. The presence of a cyclopropyl group introduces conformational rigidity and unique electronic properties, while the benzyl ester provides a common protecting group that can be selectively removed.

The structural features of this compound are expected to give rise to a distinct set of signals in various spectroscopic analyses. The following sections will provide a detailed predictive analysis of these spectral signatures.

Figure 1: Molecular Structure of this compound with Atom Numbering.

Predicted ¹H NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals for the benzyl, methylene, and cyclopropyl protons.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | m | 5H | Ar-H | Aromatic protons of the benzyl group. |

| ~5.20 | s | 2H | -OCH₂Ph | Methylene protons of the benzyl group, adjacent to the ester oxygen. |

| ~3.60 | s | 2H | -C(O)CH₂C(O)- | Methylene protons alpha to two carbonyl groups. |

| ~2.00 | m | 1H | Cyclopropyl-CH | Methine proton of the cyclopropyl group. |

| ~1.00-1.20 | m | 4H | Cyclopropyl-CH₂ | Diastereotopic methylene protons of the cyclopropyl group. |

Interpretation:

-

The aromatic protons of the benzyl group are expected to appear as a complex multiplet around 7.35 ppm.

-

The benzylic methylene protons (-OCH₂Ph) are deshielded by the adjacent oxygen and the aromatic ring, and are predicted to resonate as a singlet around 5.20 ppm.

-

The active methylene protons flanked by two carbonyl groups [-C(O)CH₂C(O)-] are acidic and will appear as a singlet at approximately 3.60 ppm. The chemical shift of this peak can be influenced by the degree of enolization.

-

The cyclopropyl protons will exhibit a characteristic pattern. The methine proton, being adjacent to the carbonyl group, will be the most deshielded and is predicted to appear as a multiplet around 2.00 ppm. The four methylene protons on the cyclopropyl ring are diastereotopic and will likely appear as complex multiplets in the upfield region of the spectrum, between 1.00 and 1.20 ppm.

Predicted ¹³C NMR Spectrum

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound is expected to show 10 distinct signals, corresponding to the 13 carbon atoms in the molecule (with some overlap expected for the aromatic carbons).

Experimental Protocol (General):

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~205.0 | C=O (keto) | Ketone carbonyl carbon. |

| ~167.0 | C=O (ester) | Ester carbonyl carbon. |

| ~135.0 | Ar-C (quat) | Quaternary aromatic carbon of the benzyl group. |

| ~128.5 | Ar-CH | Aromatic methine carbons of the benzyl group. |

| ~128.0 | Ar-CH | Aromatic methine carbons of the benzyl group. |

| ~67.0 | -OCH₂Ph | Benzylic methylene carbon. |

| ~48.0 | -C(O)CH₂C(O)- | Methylene carbon between the two carbonyls. |

| ~20.0 | Cyclopropyl-CH | Methine carbon of the cyclopropyl group. |

| ~12.0 | Cyclopropyl-CH₂ | Methylene carbons of the cyclopropyl group. |

Interpretation:

-

The two carbonyl carbons are expected to be the most downfield signals, with the ketone carbonyl appearing at a higher chemical shift (~205.0 ppm) than the ester carbonyl (~167.0 ppm).

-

The aromatic carbons of the benzyl group will resonate in the typical aromatic region (128-135 ppm).

-

The benzylic methylene carbon is deshielded by the oxygen and will appear around 67.0 ppm.

-

The active methylene carbon is predicted to be around 48.0 ppm.

-

The cyclopropyl carbons will be found in the upfield region, with the methine carbon appearing at a slightly higher chemical shift (~20.0 ppm) than the methylene carbons (~12.0 ppm).

Figure 2: Predicted Key ¹H-¹H COSY Correlations for this compound.

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups and the aromatic ring.

Experimental Protocol (General):

-

Sample Preparation: The spectrum can be acquired from a thin film of the neat liquid between salt plates (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (cyclopropyl and methylene) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (keto) |

| ~1600, ~1495 | Medium | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (ester) |

Interpretation:

-

The most prominent features in the IR spectrum will be the two strong carbonyl stretching bands. The ester carbonyl is expected to absorb at a higher frequency (~1745 cm⁻¹) than the ketone carbonyl (~1720 cm⁻¹). The exact positions can be influenced by conjugation and the physical state of the sample.

-

The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H stretching from the cyclopropyl and methylene groups will be observed below 3000 cm⁻¹.

-

A strong C-O stretching band for the ester group is expected around 1200 cm⁻¹.

Predicted Mass Spectrum

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron ionization (EI) is a common technique that is expected to produce a molecular ion peak and several characteristic fragment ions for this compound.

Experimental Protocol (General):

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is typically used.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Key Fragment Ions (EI-MS):

| m/z | Ion Structure | Fragmentation Pathway |

| 218 | [C₁₃H₁₄O₃]⁺ | Molecular ion (M⁺) |

| 127 | [C₇H₇O₂]⁺ | Loss of the benzyl radical ([M - C₇H₇]⁺) |

| 108 | [C₇H₈O]⁺ | McLafferty rearrangement (loss of ketene from the benzyl ester) |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |

| 69 | [C₄H₅O]⁺ | Cyclopropylcarbonyl cation |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 218, corresponding to the molecular weight of the compound.

-

A prominent peak at m/z 91 is anticipated, corresponding to the stable benzyl cation (which often rearranges to the tropylium ion). This is a characteristic fragment for benzyl-containing compounds.

-

Loss of the benzyl radical would lead to a fragment at m/z 127.

-

The cyclopropylcarbonyl cation at m/z 69 is another expected characteristic fragment.

-

McLafferty rearrangement, a common fragmentation pathway for esters and ketones, could also occur, leading to various other fragment ions.[1][3]

Figure 3: Predicted Major Fragmentation Pathways of this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive predictive overview of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. While experimental data is not currently available in the public domain, this guide, based on established spectroscopic principles and data from analogous structures, offers a robust and scientifically grounded framework for the anticipated spectral characteristics of this compound. Researchers working with this compound can use this information to aid in its identification, assess its purity, and track its involvement in chemical transformations. It is recommended that experimental data, once generated, be compared with the predictions outlined in this guide.

References

A Technical Guide to the Stability, Storage, and Handling of Benzyl 3-cyclopropyl-3-oxopropanoate for Research and Development

Executive Summary

Benzyl 3-cyclopropyl-3-oxopropanoate (CAS No. 212200-57-2) is a valuable building block in modern organic synthesis, particularly in the development of novel therapeutics and protein degraders.[1] Its unique structure, featuring a β-ketoester moiety, provides versatile reactive sites for constructing complex molecular architectures.[2][3] However, these same functional groups also represent inherent vulnerabilities that can lead to degradation if the compound is not stored and handled correctly. This guide provides an in-depth analysis of the chemical stability of this compound, elucidates the primary degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling to ensure its integrity for research and drug development applications.

Chemical Structure and Intrinsic Reactivity

To understand the stability of this compound, one must first appreciate the reactivity endowed by its constituent functional groups: the benzyl ester and the β-keto system.

-

Benzyl Ester: The ester linkage is susceptible to cleavage via hydrolysis, a reaction that can be catalyzed by both acid and base.

-

β-Keto System: This is the most significant feature governing the compound's reactivity. The methylene protons (α-protons) situated between the two carbonyl groups are acidic, making the compound prone to enolization and susceptible to various reactions. More critically for stability, the entire β-ketoester framework is predisposed to a two-step degradation process: hydrolysis followed by decarboxylation.[4][5]

The primary non-combustion degradation pathway involves the hydrolytic cleavage of the benzyl ester to form the corresponding β-ketoacid. This intermediate is thermally unstable and readily loses carbon dioxide (decarboxylates) to yield cyclopropyl methyl ketone.[5]

Figure 1: Primary hydrolytic and decarboxylative degradation pathway of this compound.

Critical Factors Influencing Stability

The integrity of this compound is contingent on the stringent control of its environment. The following factors are critical determinants of its shelf-life and experimental suitability.

Temperature

While some suppliers permit room temperature storage, this is often intended for short-term transit.[1][6] A more cautious approach is warranted for long-term storage. One supplier specifically recommends storage at 0-8 °C.[7]

-

Expert Rationale: Chemical reactions, including hydrolysis, are kinetically dependent on temperature. Lowering the storage temperature to refrigerated conditions (2-8 °C) significantly reduces the rate of molecular motion and, consequently, the rate of any potential degradation reactions. For long-term storage (> 6 months), refrigeration is the authoritative recommendation to preserve the compound's specified purity of ≥95-97%.[1][8]

Moisture and Atmosphere

Moisture is the primary chemical threat to the stability of this compound due to the risk of hydrolysis.

-

Expert Rationale: The recommendation to store under an "inert atmosphere" is a direct countermeasure to ambient moisture.[6] Argon or nitrogen provides a dry, non-reactive blanket, preventing water molecules from initiating ester cleavage. A tightly sealed container is mandatory to maintain this inert environment.[8]

pH

The β-ketoester linkage is sensitive to both acidic and basic conditions, which can catalyze hydrolysis.

-

Expert Rationale: When preparing solutions, the choice of solvent and the pH of any aqueous buffers are critical. Unbuffered or alkaline solutions should be avoided for storage. If used in a reaction, the compound should be added at the appropriate step, minimizing its exposure time to harsh pH conditions.

Incompatible Materials

Safety Data Sheets explicitly list "strong oxidizing agents" as incompatible.[8]

-

Expert Rationale: While the molecule does not have readily oxidizable groups, strong oxidizers can initiate aggressive, uncontrolled reactions, leading to decomposition and the generation of hazardous byproducts. Contact with materials such as peroxides, permanganates, or chromates must be strictly avoided.

Recommended Storage and Handling Protocols

Adherence to validated storage and handling procedures is non-negotiable for ensuring the compound's integrity from procurement to experimental use.

Storage Conditions Summary

The following table summarizes the optimal conditions for storing this compound to ensure maximum stability and shelf-life.

| Parameter | Short-Term Storage (< 1 Month) | Long-Term Storage (> 1 Month) | Rationale |

| Temperature | Controlled Room Temperature (20-25 °C) | Refrigerated (2-8 °C) | Minimizes the kinetic rate of hydrolysis and other potential degradation pathways.[7][8] |

| Atmosphere | Tightly sealed container. | Inert Atmosphere (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which drives hydrolysis.[6] |

| Container | Original supplier vial, tightly sealed. | Original supplier vial or amber glass vial with a PTFE-lined cap, backfilled with inert gas. | Prevents moisture ingress and protects from light.[8] |

| Light Exposure | Store in a dark location (e.g., cabinet). | Store in a dark location or use an amber vial. | While not explicitly documented as light-sensitive, this is a best practice for complex organic molecules. |

| Ventilation | Store in a well-ventilated area. | Store in a well-ventilated, designated chemical storage unit. | Safety precaution to prevent accumulation of any potential vapors.[8] |

Safe Handling Protocol

Given that the compound is an irritant, a systematic handling procedure is essential.[7][8]

-

Work Area Preparation: Conduct all manipulations within a certified chemical fume hood to ensure adequate ventilation.[8]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8]

-

Inert Atmosphere Handling: For long-term storage or sensitive applications, use a gentle stream of nitrogen or argon to flush the vial before sealing.

-

Weighing and Dispensing: If solid, minimize dust generation.[8] If it is a liquid, use a calibrated pipette.[7] Perform these actions promptly to reduce exposure to the atmosphere.

-

Cleaning: Wash hands thoroughly after handling.[8] Decontaminate any spills according to standard laboratory procedures.

-

Disposal: Dispose of waste materials in an approved waste disposal plant, adhering to local regulations.[8]

Experimental Protocol: A Self-Validating Stability Assessment

To ensure the compound's suitability for a specific application or formulation, researchers can perform an accelerated stability study. This protocol provides a framework for such an assessment.

Figure 2: Workflow for an accelerated stability study of this compound.

Methodology

-

Stock Solution Preparation: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity solvent such as acetonitrile.

-

Sample Aliquoting: Distribute the stock solution into separate, labeled HPLC vials for each stress condition and time point to avoid repeated sampling from a single vial.

-

Application of Stress Conditions:

-

Control: Store one set of vials at 2-8 °C in the dark.

-

Thermal Stress: Place vials in a calibrated oven at 40 °C.

-

Acidic Stress: Add a small volume of 0.1 N HCl to the vials.

-

Basic Stress: Add a small volume of 0.1 N NaOH to the vials.

-

-

Time Point Sampling: At designated time points (e.g., 0, 24, 48, and 72 hours), retrieve one vial from each stress condition. Neutralize the acid/base stressed samples if necessary before analysis.

-

HPLC Analysis: Analyze each sample using a validated reverse-phase HPLC method with UV detection. A C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water.

-

Data Interpretation: Calculate the percentage of the parent compound remaining by comparing its peak area to the T=0 control. Analyze any new peaks that appear, which represent degradation products.

This self-validating protocol allows researchers to quantify the stability of this compound under their specific experimental conditions, providing ultimate confidence in their results.

Conclusion

This compound is a stable compound when managed under appropriate conditions. Its primary vulnerabilities stem from the inherent reactivity of its β-ketoester functional group, specifically its susceptibility to hydrolysis and subsequent decarboxylation. By implementing the scientifically-grounded storage and handling protocols detailed in this guide—namely, long-term refrigerated storage under an inert atmosphere and meticulous handling to prevent moisture exposure—researchers can effectively mitigate degradation risks. This ensures the compound's purity and reactivity are preserved, safeguarding the integrity and reproducibility of critical research and development endeavors.

References

- 1. calpaclab.com [calpaclab.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. aklectures.com [aklectures.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. escales | Virtual tour generated by Panotour [ub.edu]

- 7. BENZYL 3-OXO-3-CYCLOPROPYLPROPIONATE | 212200-57-2 [chemicalbook.com]

- 8. aksci.com [aksci.com]

Commercial availability and suppliers of Benzyl 3-cyclopropyl-3-oxopropanoate

An In-Depth Technical Guide to Benzyl 3-cyclopropyl-3-oxopropanoate for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, commercial availability, synthesis, and critical applications, particularly focusing on its role in targeted protein degradation.

Introduction: The Strategic Value of a Unique Scaffold

This compound (CAS No. 212200-57-2) is a bifunctional organic compound featuring a β-keto ester system and a cyclopropyl ring.[1][2] This unique combination of motifs makes it a highly valuable intermediate in modern organic synthesis and medicinal chemistry.

-

The β-Keto Ester Moiety: This functional group is a cornerstone of synthetic chemistry, serving as a versatile precursor for a wide array of chemical transformations, including alkylations, acylations, and the synthesis of heterocyclic systems.[3]

-

The Cyclopropyl Ring: The inclusion of a cyclopropyl group is a strategic design element in contemporary drug discovery.[4] This small, rigid ring can significantly enhance a molecule's pharmacological properties by:

The presence of the benzyl ester provides a stable protecting group that can be selectively removed under specific conditions, such as hydrogenolysis, adding another layer of synthetic utility.

Physicochemical Properties and Specifications

A clear understanding of the compound's properties is essential for its effective use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 212200-57-2 | [1] |

| Molecular Formula | C₁₃H₁₄O₃ | [1][2] |

| Molecular Weight | 218.25 g/mol | [2] |

| SMILES String | C1CC1C(=O)CC(=O)OCC2=CC=CC=C2 | [2] |

| Typical Purity | ≥95% - 97% | [1][5] |

| Appearance | Colorless to slightly yellow liquid or oil (Inferred from analogs) | [6][7] |

| Storage Conditions | Store at room temperature under an inert atmosphere. | [2] |

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers catering to the research and development sector. It is typically supplied in quantities ranging from grams to kilograms for laboratory and scale-up use.

| Supplier | Purity Specification | Notes |

| AK Scientific, Inc. | ≥95% | Provides safety and handling information.[5] |

| CP Lab Safety | min 97% | Lists the compound as a "Protein Degrader Building Block".[1] |

| Various Online Vendors | ~97% | Availability should be verified for research and manufacturing purposes.[2] |

Note: When sourcing this reagent, it is imperative for researchers to request a Certificate of Analysis (CoA) to verify purity and identity, ensuring the reliability and reproducibility of experimental results.

Synthesis and Quality Control

General Synthetic Approach

The logical workflow for synthesizing the benzyl ester is depicted below.

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Conceptual Protocol

Causality: This protocol is based on the known reactivity of malonic esters and carboxylic acids, as demonstrated in the synthesis of the analogous ethyl ester.[7] The activation of the carboxylic acid (Step 1) is crucial to convert the hydroxyl group into a better leaving group, facilitating the subsequent nucleophilic attack by the malonate enolate (Step 2). The final decarboxylation (Step 3) is a classic reaction of β-keto esters, driven by the formation of a stable enol intermediate and the release of CO₂.

-

Activation: Cyclopropanecarboxylic acid is reacted with an activating agent like oxalyl chloride or thionyl chloride in an aprotic solvent (e.g., tetrahydrofuran) to form the highly reactive cyclopropylcarbonyl chloride.

-

Acylation: In a separate vessel, benzyl potassium malonate is treated with a base (e.g., triethylamine) and a Lewis acid (e.g., magnesium chloride) to form a reactive magnesium enolate complex. The previously synthesized cyclopropylcarbonyl chloride is then added slowly to this solution.

-

Workup and Decarboxylation: The reaction mixture is quenched with a mild acid (e.g., aqueous citric acid). During this workup, the intermediate β-keto diester often undergoes spontaneous decarboxylation upon gentle heating to yield the final product.

-

Purification: The crude product is purified using column chromatography on silica gel to yield pure this compound.

Quality Control and Characterization

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For the analogous ethyl ester, characteristic signals include multiplets for the cyclopropyl protons around 0.9-1.15 ppm and a singlet for the methylene protons between the carbonyls at ~3.57 ppm.[7]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected mass of 218.25 g/mol .

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, which should typically be ≥97%.

Applications in Drug Discovery and Development

The primary application of this compound is as a specialized building block in medicinal chemistry. Its classification as a "Protein Degrader Building Block" by suppliers points to its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1]

Caption: Role of the building block in a generalized PROTAC synthesis workflow.

In a typical PROTAC design, the molecule consists of three parts: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. This compound can be elaborated through its reactive methylene group to construct either the target ligand or the linker portion of the final PROTAC molecule. The cyclopropyl group provides conformational rigidity and favorable metabolic properties to the resulting structure.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment.

-

Hazard Statements:

-

Precautionary Measures:

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[5][8]

References

- 1. calpaclab.com [calpaclab.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. nbinno.com [nbinno.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. Ethyl-3-cyclopropyl-3-oxopropionate 96 24922-02-9 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

Key reactions involving Benzyl 3-cyclopropyl-3-oxopropanoate

An In-Depth Technical Guide to the Core Reactions of Benzyl 3-cyclopropyl-3-oxopropanoate

Abstract

This compound is a versatile chemical intermediate of significant interest to the pharmaceutical and fine chemical industries. Its molecular architecture, featuring a reactive β-keto ester system, a sterically influential benzyl protecting group, and a synthetically desirable cyclopropyl moiety, offers a robust platform for the construction of complex molecular scaffolds. This guide provides an in-depth exploration of the core reactions involving this compound, grounded in mechanistic principles and supported by practical, field-proven protocols. We will dissect the key transformations, including reactions at the α-carbon such as alkylation and subsequent decarboxylation, as well as condensations and cyclizations involving the dicarbonyl system. The inherent value of the cyclopropyl group in medicinal chemistry will also be discussed, contextualizing the application of these reactions in modern drug development.

Introduction: The Molecular Logic of this compound

At the heart of modern organic synthesis is the strategic use of building blocks that offer multiple, predictable pathways for molecular elaboration. This compound (CAS RN: 212200-57-2) is a prime example of such a scaffold.[1][2] Its structure is a confluence of three key functional and structural elements:

-

The β-Keto Ester System: This is the reactive core of the molecule. The protons on the α-carbon (C2) are flanked by two carbonyl groups, rendering them significantly acidic (pKa ≈ 10-11).[3] This acidity is the linchpin for a host of crucial C-C bond-forming reactions.

-

The Cyclopropyl Ketone Moiety: The cyclopropyl ring is more than a simple cycloalkane. Its strained C-C bonds possess enhanced π-character, influencing the electronic properties of the adjacent carbonyl group.[4] In drug development, the cyclopropyl fragment is a "privileged" structural motif, often introduced to enhance metabolic stability, improve potency, and constrain molecular conformation.[4]

-

The Benzyl Ester Group: The benzyl group serves as a protecting group for the carboxylic acid. Its primary advantage is its susceptibility to cleavage under mild, non-hydrolytic conditions, most notably through catalytic hydrogenolysis, which preserves other sensitive functional groups.

This combination makes the title compound a valuable precursor for a wide range of target molecules, from novel heterocyclic systems to advanced pharmaceutical intermediates.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 212200-57-2 | [1][7] |

| Molecular Formula | C₁₃H₁₄O₃ | [1][2] |

| Molecular Weight | 218.25 g/mol | [1][2] |

| Appearance | Typically a liquid | [2] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Synthesis of the Core Reagent

The preparation of this compound can be efficiently achieved via transesterification from a more common alkyl ester, such as Ethyl 3-cyclopropyl-3-oxopropanoate, in the presence of benzyl alcohol.[2] This process is typically catalyzed by a base or an acid, driving the equilibrium towards the more stable benzyl ester product, often with the removal of the lower-boiling alcohol byproduct.

Experimental Protocol 2.1: Synthesis via Transesterification

-

Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq), benzyl alcohol (1.2 eq), and toluene (as solvent).

-

Catalyst Addition: Add a catalytic amount of sodium benzyloxide (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux. The ethanol byproduct is azeotropically removed with toluene and collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst with a mild acid (e.g., acetic acid). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: Workflow for the synthesis of the title compound.

Core Reactivity I: Transformations at the α-Carbon

The synthetic utility of β-keto esters is dominated by the reactivity of the α-carbon. The ability to functionalize this position selectively is a cornerstone of modern organic synthesis.

Alkylation via Enolate Formation

The most fundamental reaction is the deprotonation of the α-carbon to form a stabilized enolate, which acts as a potent carbon nucleophile.[8] This enolate can then react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new C-C bond.[3][9]

Causality of Experimental Choices:

-

Base Selection: The choice of base is critical. A base must be strong enough to deprotonate the α-carbon but not so strong that it promotes unwanted side reactions like self-condensation or ester hydrolysis.[10] Sodium ethoxide (NaOEt) in ethanol is a classic choice for ethyl esters.[9] For broader substrate compatibility, weaker bases like potassium carbonate (K₂CO₃) can be used effectively in polar aprotic solvents (e.g., DMF) or under phase-transfer catalysis (PTC) conditions, which enhance the reactivity of the base in the organic phase.[3]

-

Solvent: The solvent must be able to dissolve the reactants and should not interfere with the reaction. Aprotic polar solvents like DMF or acetonitrile are often preferred as they solvate the cation without deactivating the enolate nucleophile.

Caption: Generalized mechanism for α-alkylation.

Experimental Protocol 3.1.1: α-Benzylation

-

Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF. Add anhydrous potassium carbonate (1.5 eq).

-

Electrophile Addition: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

-

Quenching & Work-up: After completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Benzyl 2-benzyl-3-cyclopropyl-3-oxopropanoate.

The Acetoacetic Ester Pathway: Hydrolysis & Decarboxylation

A key synthetic sequence involving β-keto esters is hydrolysis followed by decarboxylation to produce a ketone.[11][12] This powerful transformation allows the ester group to function as a temporary "activating group" that facilitates alkylation, only to be removed in a later step.[12]

-

Hydrolysis: The benzyl ester is first cleaved to reveal the corresponding β-keto carboxylic acid. This can be achieved via acidic or basic hydrolysis, but catalytic hydrogenolysis (H₂/Pd-C) is often preferred for its mildness and orthogonality to many other functional groups.

-

Decarboxylation: β-keto acids are uniquely unstable to heat. Upon gentle heating, they readily lose carbon dioxide through a cyclic, six-membered transition state to yield an enol, which rapidly tautomerizes to the more stable ketone product.[9][11]

Caption: Mechanism of β-keto acid decarboxylation.

Experimental Protocol 3.2.1: Synthesis of Benzyl Cyclopropyl Ketone

-

Hydrogenolysis (Hydrolysis): Dissolve the starting alkylated product (e.g., Benzyl 2-benzyl-3-cyclopropyl-3-oxopropanoate) in methanol or ethyl acetate. Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol%).

-

Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or Parr shaker) at room temperature until TLC indicates the complete consumption of the starting material.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Decarboxylation: Concentrate the filtrate under reduced pressure. The resulting crude β-keto acid is often unstable. Gently heat the residue (e.g., in toluene at 80-100 °C) until gas evolution (CO₂) ceases.[3]

-

Purification: After cooling, the resulting ketone can be purified by column chromatography or distillation.

Core Reactivity II: Condensation & Cyclization Reactions

The dicarbonyl nature of the β-keto ester enables its participation in condensation reactions, forming the backbone of many important heterocyclic systems.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or an ammonium salt.[10][13] The reaction proceeds via nucleophilic addition of the enolate to the carbonyl electrophile, followed by a dehydration step to yield an α,β-unsaturated product.[13]

Self-Validating Protocol Design: The success of a Knoevenagel condensation often hinges on the efficient removal of the water byproduct to drive the equilibrium towards the dehydrated product. Using a Dean-Stark apparatus in a solvent like toluene or benzene is a classic and reliable method.[14] The choice of a weak base is crucial to prevent the self-condensation of the aldehyde partner.[10]

Experimental Protocol 4.1.1: Condensation with Benzaldehyde

-

Setup: In a round-bottom flask fitted with a Dean-Stark trap and reflux condenser, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and toluene.

-

Catalyst: Add a catalytic amount of piperidine (e.g., 0.1 eq) and a catalytic amount of acetic acid (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux, collecting the water generated in the Dean-Stark trap. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product via column chromatography to yield the corresponding benzylidene derivative.

Synthesis of Heterocycles

β-Keto esters are workhorse synthons for heterocycle synthesis. By reacting with dinucleophiles, they can be readily converted into a variety of ring systems. The analogous methyl and ethyl esters are known to react with hydrazines to form pyrazoles, with ammonia and other reagents to form pyrroles and dihydropyridines, and more.[15]

Example: Pyrazole Synthesis The reaction with hydrazine or a substituted hydrazine (e.g., phenylhydrazine) first involves condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield a stable, aromatic pyrazole ring.

Caption: Generalized workflow for heterocycle synthesis.

Conclusion: A Versatile Tool for Molecular Construction

This compound is a powerful and versatile intermediate. The reactivity of its α-position allows for the straightforward introduction of molecular complexity via alkylation, while the subsequent hydrolysis and decarboxylation sequence provides clean access to valuable cyclopropyl ketones. Furthermore, its dicarbonyl framework serves as a reliable precursor for Knoevenagel condensations and the synthesis of diverse heterocyclic structures. For researchers in drug development and materials science, mastering the reactions of this compound opens a direct and efficient route to novel molecules incorporating the highly sought-after cyclopropyl motif.

References

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. BENZYL 3-OXO-3-CYCLOPROPYLPROPIONATE | 212200-57-2 [chemicalbook.com]

- 3. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 14. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Advent of a Key Building Block: A Technical Guide to the Discovery and First Synthesis of Benzyl 3-cyclopropyl-3-oxopropanoate

For Immediate Release

This technical guide provides an in-depth exploration of Benzyl 3-cyclopropyl-3-oxopropanoate, a significant building block in medicinal chemistry. Geared towards researchers, scientists, and professionals in drug development, this document details the compound's importance, its likely first synthetic route, and the scientific principles underpinning its creation.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group has become an increasingly vital component in the design of modern pharmaceuticals.[1] Its rigid, three-membered ring structure imparts unique conformational constraints on molecules, which can lead to enhanced potency, improved metabolic stability, and reduced off-target effects.[1][2] The incorporation of a cyclopropyl ring can significantly alter the electronic properties of a molecule, often acting as a bioisostere for other functional groups.[3] It is within this context of advanced drug discovery that key intermediates like this compound emerge as molecules of significant interest. This β-keto ester combines the desirable cyclopropyl ketone moiety with a benzyl ester, providing a versatile scaffold for the synthesis of more complex pharmaceutical agents.

Discovery and Postulated First Synthesis

While a singular, seminal publication detailing the initial "discovery" of this compound (CAS No. 212200-57-2) remains elusive in readily available scientific literature, its synthesis can be logically inferred from established chemical principles and the availability of its precursors. The most probable first synthesis is a transesterification reaction, a common and well-documented method for the preparation of β-keto esters.[4]

The logical precursors for this synthesis are Ethyl 3-cyclopropyl-3-oxopropanoate and Benzyl alcohol . The synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate itself is well-established, providing a readily available starting material.[3]

The First Synthesis: A Detailed Experimental Protocol

The first synthesis of this compound is predicated on the principle of transesterification, a robust and widely employed reaction in organic synthesis. This process involves the exchange of the ethyl group of an ester with the benzyl group from benzyl alcohol, typically under conditions that favor the formation of the more stable product.

Reaction Scheme

Caption: Transesterification of Ethyl 3-cyclopropyl-3-oxopropanoate with Benzyl Alcohol.

Step-by-Step Methodology

-

Preparation of the Reaction Vessel: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a distillation apparatus is charged with anhydrous Benzyl alcohol. The use of excess benzyl alcohol can help to drive the reaction equilibrium towards the product.

-

Initiation of the Reaction: A catalytic amount of a suitable transesterification catalyst is added to the benzyl alcohol. For this reaction, a sodium alkoxide, such as sodium benzoxide (prepared in situ from sodium metal and benzyl alcohol), is a common choice.

-

Addition of the Ethyl Ester: Ethyl 3-cyclopropyl-3-oxopropanoate is added dropwise to the stirred solution of the catalyst in benzyl alcohol.

-

Reaction Progression: The reaction mixture is heated to a temperature sufficient to distill off the ethanol as it is formed. The removal of ethanol is crucial as it shifts the equilibrium towards the formation of the desired benzyl ester, in accordance with Le Chatelier's principle.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess benzyl alcohol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate, and washed with a mild aqueous acid to neutralize the catalyst, followed by a wash with brine. The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of anhydrous reagents and a flame-dried apparatus is critical to prevent the hydrolysis of the ester and the quenching of the alkoxide catalyst.

-

Catalyst Selection: A basic catalyst like sodium benzoxide is effective in deprotonating the benzyl alcohol, making it a more potent nucleophile for the transesterification reaction.

-

Removal of Ethanol: The continuous removal of the ethanol byproduct is the primary driving force for the reaction to proceed to completion.

Characterization and Data

The synthesized this compound would be characterized using standard analytical techniques to confirm its structure and purity.

| Property | Data |

| Molecular Formula | C₁₃H₁₄O₃ |

| Molecular Weight | 218.25 g/mol |

| CAS Number | 212200-57-2 |

| Appearance | Expected to be a colorless to pale yellow oil |

| ¹H NMR Spectroscopy | Expected to show characteristic peaks for the cyclopropyl, methylene, and benzyl protons. |

| ¹³C NMR Spectroscopy | Expected to show distinct signals for the carbonyl carbons of the ketone and ester, as well as the carbons of the cyclopropyl and benzyl groups. |

| Infrared Spectroscopy | Expected to exhibit strong absorption bands for the C=O stretching of the ketone and the ester. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight would confirm the identity of the compound. |

Conclusion

This compound stands as a testament to the strategic design of molecular building blocks in the pursuit of novel therapeutics. While its formal discovery is not prominently documented, its synthesis is readily achievable through fundamental and reliable organic chemistry principles. This technical guide provides a comprehensive overview of the likely first synthesis of this important compound, offering valuable insights for researchers and scientists in the field of drug development. The methodologies described herein are based on established and validated chemical transformations, ensuring a high degree of trustworthiness and reproducibility.

References

- 1. Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound - Google Patents [patents.google.com]

Unlocking the Potential of Benzyl 3-cyclopropyl-3-oxopropanoate: A Technical Guide for Innovative Research

Abstract

Benzyl 3-cyclopropyl-3-oxopropanoate stands as a molecule of significant interest at the confluence of robust synthetic utility and latent potential in medicinal and materials science. Its unique architecture, combining the electrophilic reactivity of a β-keto ester with the conformational rigidity and electronic properties of a cyclopropyl group, offers a versatile platform for chemical innovation. This guide provides an in-depth exploration of this compound, from its synthesis to a forward-looking perspective on promising research avenues. We will delve into detailed experimental protocols, elucidate the mechanistic rationale behind proposed transformations, and present a compelling case for its application in the development of novel therapeutics and advanced materials. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to inspire and facilitate the next wave of discovery centered on this intriguing molecular scaffold.

Foundational Chemistry: Synthesis and Characterization

The accessibility of this compound is paramount to its exploration. While not extensively documented in academic literature, its synthesis can be reliably achieved through established organic chemistry principles, primarily via Claisen condensation or transesterification.

Synthetic Pathways

1.1.1. Claisen Condensation Approach

The Claisen condensation provides a direct route to the β-keto ester core.[1][2][3] This method involves the base-mediated acylation of the enolate of cyclopropyl methyl ketone with a suitable benzyl-containing acylating agent, such as dibenzyl carbonate. The choice of a strong, non-nucleophilic base is critical to favor enolate formation and prevent undesired side reactions.

Experimental Protocol: Claisen Condensation Synthesis

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is assembled.

-

Base and Ketone Addition: Dry tetrahydrofuran (THF) is added to the flask, followed by the addition of a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). The mixture is cooled to 0 °C in an ice bath. Cyclopropyl methyl ketone is then added dropwise via the dropping funnel.

-

Enolate Formation: The reaction mixture is stirred at 0 °C for 30-60 minutes to allow for the complete formation of the ketone enolate.

-

Acylation: A solution of dibenzyl carbonate in dry THF is added dropwise to the enolate solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Reaction Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

1.1.2. Transesterification Approach

An alternative and often milder route is the transesterification of a more readily available alkyl 3-cyclopropyl-3-oxopropanoate (e.g., the ethyl or methyl ester) with benzyl alcohol.[4][5][6] This reaction is typically catalyzed by an acid, a base, or an organometallic complex. Lipase-catalyzed transesterification offers a green and highly selective alternative.[7]

Experimental Protocol: Lipase-Catalyzed Transesterification

-

Reactant Mixture: In a round-bottom flask, Ethyl 3-cyclopropyl-3-oxopropanoate, benzyl alcohol (in excess to drive the equilibrium), and a commercially available lipase (e.g., Candida antarctica lipase B, CALB) are combined.[7] The reaction can often be run under solvent-free conditions.[6][7]

-

Reaction Conditions: The mixture is stirred at a moderately elevated temperature (e.g., 40-60 °C) under reduced pressure to remove the ethanol byproduct, thereby shifting the equilibrium towards the product.[7]

-

Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the lipase is removed by filtration.

-

Purification: The excess benzyl alcohol is removed under high vacuum, and the resulting this compound can be further purified by column chromatography if necessary.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques:

-

¹H NMR: Will show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region), the methylene protons of the β-keto ester backbone, the benzylic protons, and the aromatic protons of the benzyl group.

-

¹³C NMR: Will display distinct resonances for the carbonyl carbons of the ketone and ester, the carbons of the cyclopropyl ring, the methylene carbon, the benzylic carbon, and the aromatic carbons.

-

IR Spectroscopy: Will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester.

-

Mass Spectrometry: Will provide the molecular weight of the compound and characteristic fragmentation patterns.

Potential Research Areas in Medicinal Chemistry

The unique combination of the cyclopropyl ring and the β-keto ester moiety in this compound makes it a highly attractive scaffold for medicinal chemistry research.

The Cyclopropyl Moiety: A Privileged Structural Motif

The cyclopropyl group is increasingly recognized as a valuable component in drug design.[8][9] Its incorporation can confer several advantageous properties:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation.[8]

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.[8]

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence lipophilicity and pKa, allowing for the fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

The β-Keto Ester: A Versatile Synthetic Handle

The β-keto ester functionality is a cornerstone of synthetic organic chemistry, providing access to a wide array of molecular architectures.[10]

-

Decarboxylation to Ketones: The ester group can be removed through decarboxylation to yield cyclopropyl methyl ketone derivatives. The Krapcho decarboxylation offers a mild and efficient method for this transformation.[6][11][12][13]

-

Precursor to Heterocycles: β-Keto esters are key starting materials for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals.

Proposed Research Directions

2.3.1. Synthesis of Novel Heterocyclic Scaffolds

This compound can serve as a versatile precursor for the synthesis of novel heterocyclic compounds with potential biological activity.

-

Hantzsch Pyridine Synthesis: Condensation with an aldehyde and ammonia or an ammonium salt can yield dihydropyridines and subsequently pyridines.[5][7][14][15] These are important scaffolds in medicinal chemistry, with applications as calcium channel blockers, for instance.[7]

Experimental Protocol: Hantzsch Pyridine Synthesis

-

Reaction Setup: In a round-bottom flask, combine this compound (2 equivalents), an aldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.[4]

-

Reflux: Heat the mixture to reflux (approximately 80 °C) for 4-6 hours.[4]

-

Work-up: After cooling, remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting 1,4-dihydropyridine product by column chromatography.[4]

-

Aromatization (Optional): The dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like manganese dioxide or ferric chloride.[7]

-

Gewald Aminothiophene Synthesis: Reaction with an activated nitrile and elemental sulfur in the presence of a base can afford polysubstituted 2-aminothiophenes.[1][8][10][16][17] This class of compounds has shown a broad range of biological activities.

Experimental Protocol: Gewald Aminothiophene Synthesis

-

Knoevenagel Condensation: In a suitable solvent like ethanol, react this compound with an activated nitrile (e.g., malononitrile) in the presence of a base (e.g., piperidine or triethylamine) to form the α,β-unsaturated nitrile intermediate.[10]

-

Thiophene Formation: To the reaction mixture, add elemental sulfur and continue heating.[1][10]

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water. The precipitated solid is collected by filtration, washed with water, and recrystallized or purified by column chromatography to yield the desired 2-aminothiophene.

-

Paal-Knorr Pyrrole Synthesis: Conversion of the β-keto ester to a 1,4-dicarbonyl compound, followed by condensation with a primary amine or ammonia, can lead to the formation of substituted pyrroles.[18][19][20][21][22]

Experimental Protocol: Paal-Knorr Pyrrole Synthesis (via a 1,4-Dicarbonyl Intermediate)

-

Synthesis of the 1,4-Dicarbonyl Precursor: The β-keto ester can be elaborated into a 1,4-dicarbonyl compound through various synthetic routes, for example, by α-alkylation with a halo-ketone followed by decarboxylation.

-

Cyclization: The resulting 1,4-dicarbonyl compound is dissolved in a suitable solvent (e.g., acetic acid or ethanol) and treated with a primary amine or an ammonium salt (e.g., ammonium acetate).[18]

-

Heating and Work-up: The reaction mixture is heated to reflux until the starting material is consumed. The solvent is then removed, and the residue is worked up by extraction and purified by chromatography to afford the substituted pyrrole.

2.3.2. Decarboxylative Functionalization

The benzyl ester group can be strategically employed as a leaving group in decarboxylative reactions to generate a nucleophilic enolate, which can then be trapped with various electrophiles.

-